molecular formula C6H10N2O2 B13568732 (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one

Katalognummer: B13568732
Molekulargewicht: 142.16 g/mol
InChI-Schlüssel: FTVGLPHOQJQRAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2s,4s)-2-Amino-5-oxa-7-azaspiro[34]octan-6-one is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a precursor molecule containing both amino and carbonyl functional groups. The reaction conditions often require the use of a base to facilitate the cyclization process, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the amino nitrogen.

Wissenschaftliche Forschungsanwendungen

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one: shares similarities with other spirocyclic compounds such as spirooxindoles and spirocyclic lactams.

    Spirooxindoles: These compounds also feature a spirocyclic structure but with an indole moiety.

    Spirocyclic Lactams: These compounds contain a lactam ring within the spirocyclic system.

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H10N2O2

Molekulargewicht

142.16 g/mol

IUPAC-Name

2-amino-5-oxa-7-azaspiro[3.4]octan-6-one

InChI

InChI=1S/C6H10N2O2/c7-4-1-6(2-4)3-8-5(9)10-6/h4H,1-3,7H2,(H,8,9)

InChI-Schlüssel

FTVGLPHOQJQRAX-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CNC(=O)O2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.